1-(4-Fluorophenyl)pentan-3-one
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Overview
Description
1-(4-Fluorophenyl)pentan-3-one is an organic compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol . It is a member of the synthetic cathinone family, which are derivatives of the naturally occurring stimulant cathinone found in the khat plant. This compound is known for its psychoactive properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Fluorophenyl)pentan-3-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 1-pentanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)pentan-3-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and alertness. The compound may also interact with serotonin receptors, contributing to its psychoactive effects .
Comparison with Similar Compounds
1-(4-Fluorophenyl)pentan-3-one is similar to other synthetic cathinones, such as:
4-Fluoromethcathinone (4-FMC): Similar in structure but with a different alkyl chain length.
4-Methylmethcathinone (4-MMC): Contains a methyl group instead of a fluorine atom on the phenyl ring.
Mephedrone (4-MMC): Another synthetic cathinone with similar stimulant effects.
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the fluorine atom, which can influence its pharmacological properties and metabolic stability.
Properties
CAS No. |
63416-75-1 |
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Molecular Formula |
C11H13FO |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1-(4-fluorophenyl)pentan-3-one |
InChI |
InChI=1S/C11H13FO/c1-2-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
PFCUOXHHCCQRKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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